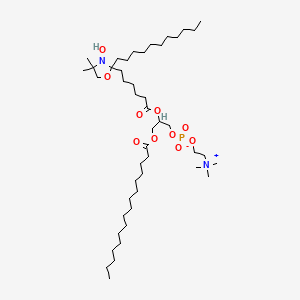
1-Palmitoyl-2-stearoyl-(7-doxyl)-sn-glycero-3-phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Palmitoyl-2-stearoyl-(7-doxyl)-sn-glycero-3-phosphocholine is a spin-labeled phospholipid analog. It is a derivative of phosphatidylcholine, a major component of biological membranes. The compound is characterized by the presence of a doxyl group, which is a nitroxide radical, at the 7th position of the stearoyl chain. This spin label allows for the study of membrane dynamics and interactions using electron paramagnetic resonance (EPR) spectroscopy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Palmitoyl-2-stearoyl-(7-doxyl)-sn-glycero-3-phosphocholine typically involves the esterification of glycerophosphocholine with palmitic acid and stearic acid, followed by the introduction of the doxyl group at the 7th position of the stearoyl chain. The reaction conditions often include the use of catalysts and specific solvents to facilitate the esterification and spin-labeling processes.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve the use of large-scale reactors, precise control of reaction conditions, and purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Palmitoyl-2-stearoyl-(7-doxyl)-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: The nitroxide radical can be oxidized to form oxoammonium cations.
Reduction: The nitroxide radical can be reduced to form hydroxylamines.
Substitution: The ester bonds can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as ascorbic acid and sodium dithionite are commonly used.
Substitution: Hydrolysis reactions often involve the use of hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: Oxoammonium cations.
Reduction: Hydroxylamines.
Substitution: Free fatty acids and glycerophosphocholine.
Aplicaciones Científicas De Investigación
1-Palmitoyl-2-stearoyl-(7-doxyl)-sn-glycero-3-phosphocholine is widely used in scientific research, particularly in the fields of:
Chemistry: Studying membrane dynamics and interactions using EPR spectroscopy.
Biology: Investigating the structural properties of biological membranes and their interactions with proteins and other biomolecules.
Medicine: Exploring the role of membrane lipids in various diseases and developing lipid-based drug delivery systems.
Industry: Developing and testing new materials for biomedical applications, such as liposomes and nanocarriers.
Mecanismo De Acción
The mechanism of action of 1-Palmitoyl-2-stearoyl-(7-doxyl)-sn-glycero-3-phosphocholine involves its incorporation into biological membranes, where the doxyl group acts as a spin label. This allows researchers to study the dynamics and interactions of the membrane using EPR spectroscopy. The nitroxide radical of the doxyl group interacts with the magnetic field, providing information about the local environment and motion of the lipid molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Palmitoyl-2-stearoyl-(10-doxyl)-sn-glycero-3-phosphocholine
- 1-Palmitoyl-2-stearoyl-(16-doxyl)-sn-glycero-3-phosphocholine
Uniqueness
1-Palmitoyl-2-stearoyl-(7-doxyl)-sn-glycero-3-phosphocholine is unique due to the specific position of the doxyl group on the 7th carbon of the stearoyl chain. This positioning allows for distinct interactions and dynamics within the membrane, providing unique insights into membrane behavior compared to other spin-labeled phospholipids with different doxyl group positions .
Propiedades
Fórmula molecular |
C46H91N2O10P |
|---|---|
Peso molecular |
863.2 g/mol |
Nombre IUPAC |
[3-hexadecanoyloxy-2-[6-(3-hydroxy-4,4-dimethyl-2-undecyl-1,3-oxazolidin-2-yl)hexanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C46H91N2O10P/c1-8-10-12-14-16-18-19-20-21-22-24-26-29-33-43(49)54-39-42(40-57-59(52,53)56-38-37-48(5,6)7)58-44(50)34-30-28-32-36-46(47(51)45(3,4)41-55-46)35-31-27-25-23-17-15-13-11-9-2/h42,51H,8-41H2,1-7H3 |
Clave InChI |
KTFKNUDUYUVTGM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC1(N(C(CO1)(C)C)O)CCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


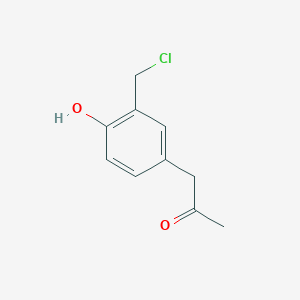
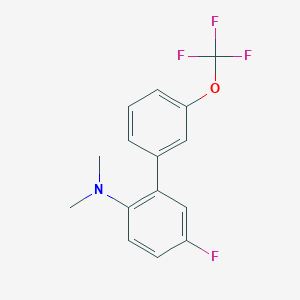
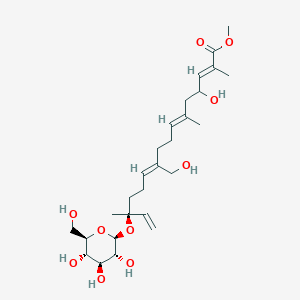
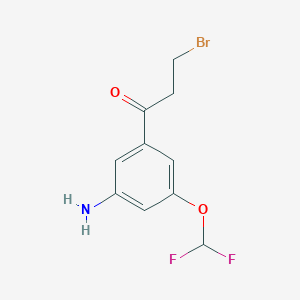
![(4-fluorophenyl) N-[(3S,4R)-4-(3,4-dichlorophenyl)-1-[1-(1-methylcyclopropanecarbonyl)piperidine-4-carbonyl]pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B14074599.png)


![9,9'-(Oxybis([1,1'-biphenyl]-4',3-diyl))bis(9H-carbazole)](/img/structure/B14074604.png)
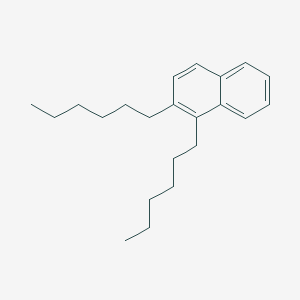
![(1S)-1-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0(2),]decan-4-yl]ethan-1-amine](/img/structure/B14074617.png)


![methyl 8-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate](/img/structure/B14074639.png)
![(E)-Bis[4-(heptyloxy)phenyl]diazene](/img/structure/B14074642.png)
